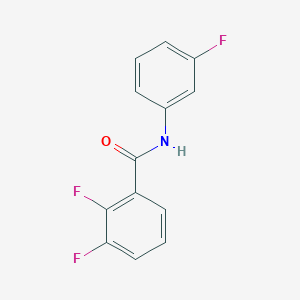![molecular formula C27H32N2O5 B15006709 N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B15006709.png)
N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with a trimethoxybenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is reacted with 4-aminophenyladamantane-1-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the amide group would produce an amine .
Scientific Research Applications
N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s adamantane core provides rigidity and stability, while the trimethoxybenzamido group can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamido group but lacks the adamantane core.
Adamantane derivatives: Compounds like amantadine and rimantadine, which have similar adamantane cores but different functional groups.
Uniqueness
N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core with a trimethoxybenzamido group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C27H32N2O5 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C27H32N2O5/c1-32-22-11-19(12-23(33-2)24(22)34-3)25(30)28-20-4-6-21(7-5-20)29-26(31)27-13-16-8-17(14-27)10-18(9-16)15-27/h4-7,11-12,16-18H,8-10,13-15H2,1-3H3,(H,28,30)(H,29,31) |
InChI Key |
QLCMWBJFOYYIPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15006634.png)
![N-{2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide](/img/structure/B15006636.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide](/img/structure/B15006638.png)
![(4E)-1-(3-chlorophenyl)-4-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B15006644.png)
![(5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15006651.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006654.png)
![3'-Ethyl 4,5-dimethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate](/img/structure/B15006659.png)
![2-{[(4-Amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B15006663.png)
![2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15006667.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15006668.png)

![3,5-Dimethyl 1-[2-(adamantan-1-YL)ethyl]-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15006683.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15006696.png)
